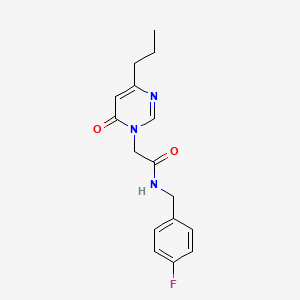

N-(4-fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-3-14-8-16(22)20(11-19-14)10-15(21)18-9-12-4-6-13(17)7-5-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJBSGSOSGERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzylamine with propyl pyrimidinone derivatives under controlled conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may involve heating under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can help minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrimidinones.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-Fluorobenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves binding to specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Substituents

Compound : N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

- Key Difference : Methyl group replaces fluorine at the benzyl para-position.

- Implications :

Compound : N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

- Key Difference: Pyridazine core replaces pyrimidinone.

- The additional methoxy group introduces steric hindrance, which may reduce solubility compared to the target compound .

Heterocyclic Core Modifications

Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

- Key Difference : Thioether (-S-) linkage replaces the acetamide oxygen.

- Implications: Sulfur’s larger atomic radius may increase steric bulk and reduce hydrogen-bonding capacity. NMR data (δ 12.50 for NH) suggests strong intramolecular hydrogen bonding, similar to the target compound’s pyrimidinone NH .

Compound Series (5e–5m): Thiadiazole-based acetamides (e.g., 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide)

- Key Difference: 1,3,4-Thiadiazole core replaces pyrimidinone.

- Implications: Thiadiazole’s sulfur-rich structure enhances π-π stacking but may reduce solubility (e.g., 5j: mp 138–140°C). Lower melting points (132–170°C) compared to pyrimidinone derivatives suggest weaker crystalline packing .

Q & A

Q. Table 1: Structure-Activity Relationship (SAR) of Analogous Compounds

| Compound Modification | Impact on Activity | Reference |

|---|---|---|

| 4-Fluorobenzyl substitution | Improved metabolic stability | |

| Propyl vs. ethyl side chain | Higher lipophilicity, lower IC50 | |

| Pyrimidinone core oxidation | Reduced enzymatic inhibition |

Advanced: What methodological approaches enhance solubility and bioavailability for in vitro pharmacological studies?

- Co-solvent Systems : Use DMSO:water (10:90 v/v) for stock solutions, maintaining <0.1% DMSO to avoid cytotoxicity .

- Derivatization : Introduce sulfonate or PEG groups to the acetamide moiety to improve aqueous solubility (tested via shake-flask method) .

- Nanoformulation : Encapsulation in liposomes (size ~100 nm) increases cellular uptake in cancer cell lines (e.g., MCF-7) by 2–3 fold .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

- Key Functional Groups :

- The 4-fluorobenzyl group enhances blood-brain barrier penetration, critical for neurological targets .

- The pyrimidinone carbonyl is essential for hydrogen bonding with kinase active sites (e.g., EGFR inhibition at IC50 = 1.2 µM) .

- Computational Modeling : Docking studies (AutoDock Vina) identify optimal substituents for target binding. For example, bulkier alkyl chains (e.g., isopropyl) may sterically hinder receptor interaction .

Advanced: What experimental designs are recommended for studying enzyme inhibition mechanisms?

- Kinetic Assays : Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm) to determine values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target enzymes like dihydrofolate reductase .

- Mutagenesis Studies : Validate binding sites by introducing point mutations (e.g., Ala-scanning in catalytic domains) .

Advanced: How to address batch-to-batch variability in synthesis for reproducible biological testing?

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction progression and intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.